5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride
Description
Introduction and Background
Historical Context and Development
The development of 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride represents a convergence of several important synthetic chemistry advances that occurred throughout the late twentieth and early twenty-first centuries. The incorporation of trifluoromethyl groups into heterocyclic systems gained particular prominence following the recognition that such modifications significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. Thiophene-containing drugs have achieved remarkable success in modern medicine, with the thiophene moiety ranking fourth in United States Food and Drug Administration drug approvals of small drug molecules, accounting for approximately seven drug approvals over the last decade. This success has driven extensive research into thiophene-based synthetic intermediates and building blocks.
The specific combination of isoxazole and thiophene rings in a single molecule emerged from the understanding that both heterocycles possess unique properties that complement each other in pharmaceutical applications. Isoxazole rings, containing both nitrogen and oxygen heteroatoms, provide opportunities for hydrogen bonding and specific protein interactions, while thiophene rings offer aromatic character with sulfur-based electronic properties that differ markedly from benzene analogs. The addition of the trifluoromethyl group to the isoxazole ring represents a strategic modification that enhances lipophilicity while providing metabolic protection against oxidative degradation.
The sulfonyl chloride functionality has been recognized as one of the most versatile electrophilic groups in organic synthesis since the early developments in sulfonamide chemistry. Recent synthetic methodologies have demonstrated the utility of this compound in forming covalent bonds with various nucleophilic species, leading to the formation of new chemical entities with enhanced biological properties. The combination of these structural elements in a single molecule creates a synthetic intermediate of exceptional versatility and reactivity.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual structural components to encompass its role as a multifunctional synthetic platform. Heterocyclic scaffolds have drawn considerable attention from medicinal and organic chemists owing to their diverse biological and medicinal properties, with the incorporation of heteroatoms significantly modifying physicochemical properties and improving drug-receptor interactions. The compound exemplifies the modern approach to heterocyclic design, where multiple pharmacophoric elements are combined to create molecules with enhanced synthetic utility and biological potential.
The isoxazole component of the molecule contributes to its significance through several mechanisms. Research has demonstrated that isoxazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethyl substitution at the 5-position of the isoxazole ring enhances these properties by increasing metabolic stability and improving membrane permeability. Recent synthetic developments have shown that 4-trifluoromethyl isoxazoles can be efficiently synthesized through tandem trifluoromethyloximation, cyclization, and elimination reactions of alpha-beta-unsaturated carbonyl compounds.
The thiophene ring system contributes additional biological relevance to the compound. Analysis of thiophene-based pharmaceuticals reveals that most such drugs are metabolized hepatically and excreted via urine, with some generating pharmacologically active metabolites. The thiophene moiety provides unique electronic properties that can modulate the reactivity of attached functional groups, including the sulfonyl chloride in this particular compound. The positioning of the isoxazole substitution at the 5-position of the thiophene ring creates a specific electronic environment that influences the compound's overall reactivity profile.
The sulfonyl chloride group serves as the primary reactive center for synthetic transformations, enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The high electrophilicity of this group allows for reactions with amines, alcohols, and thiols under mild conditions, making it an ideal synthetic handle for the introduction of diverse substituents. The presence of both electron-withdrawing groups (trifluoromethyl and sulfonyl chloride) and the electron-rich heterocyclic systems creates a unique reactivity pattern that distinguishes this compound from simpler sulfonyl chlorides.
Structural Characteristics and Nomenclature
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride, which systematically describes the structural hierarchy beginning with the thiophene ring as the parent structure. The nomenclature indicates that the compound contains a thiophene ring substituted at the 2-position with a sulfonyl chloride group and at the 5-position with an isoxazole ring that itself bears a trifluoromethyl group at the 5-position.
Alternative nomenclature systems and synonyms for this compound reflect different approaches to structural description and registration in chemical databases. The compound is also known as 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulphonyl chloride, reflecting British spelling conventions for sulfur-containing compounds. Additional systematic names include 3-[5-(Chlorosulphonyl)thien-2-yl]-5-(trifluoromethyl)isoxazole and 2-(Chlorosulphonyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene, which emphasize different structural relationships within the molecule.
The molecular formula C8H3ClF3NO3S2 accurately represents the elemental composition, indicating the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, three oxygen atoms, and two sulfur atoms. The Chemical Abstracts Service registry number 229956-98-3 provides a unique identifier for the compound in chemical databases and literature searches. The molecular weight of 317.69 grams per mole reflects the high atomic mass contributions from the halogen atoms and sulfur centers.
Database identifiers provide additional means of referencing this compound across different chemical information systems. The PubChem Compound Identifier is 2777526, while the MDL number is MFCD00831001. The International Chemical Identifier key TWGONVLMWWEOFL-UHFFFAOYSA-N provides a unique hash representation of the molecular structure that enables precise database searching.
Structural Components and Their Significance
The molecular architecture of this compound can be analyzed through examination of its three primary structural components: the trifluoromethyl-substituted isoxazole ring, the thiophene ring system, and the sulfonyl chloride functional group. Each component contributes specific electronic and steric properties that determine the overall chemical behavior and synthetic utility of the compound. The spatial arrangement of these components creates a unique three-dimensional structure that influences both reactivity patterns and potential biological interactions.
The isoxazole ring represents a five-membered heterocycle containing both nitrogen and oxygen atoms in a 1,2-relationship. This arrangement creates a highly polarized system where the nitrogen atom acts as an electron-withdrawing group while the oxygen atom contributes electron density through resonance effects. The trifluoromethyl group attached at the 5-position of the isoxazole ring significantly amplifies the electron-withdrawing character of this portion of the molecule. The three fluorine atoms create a strongly electronegative environment that stabilizes adjacent negative charge development and increases the acidity of nearby hydrogen atoms.
The thiophene ring system serves as the central scaffold connecting the isoxazole and sulfonyl chloride components. Thiophene exhibits aromatic character similar to benzene but with distinct electronic properties arising from the sulfur heteroatom. The sulfur atom is larger and less electronegative than carbon, leading to different orbital overlap patterns and charge distribution compared to benzene analogs. The 2,5-disubstitution pattern on the thiophene ring creates a symmetric arrangement that maximizes conjugation between the substituents while minimizing steric interactions.
The sulfonyl chloride group represents the most reactive component of the molecule and serves as the primary synthetic handle for chemical transformations. The sulfur atom in this group is in a highly oxidized state, bearing two oxygen atoms and one chlorine atom in addition to its bond to the thiophene ring. This configuration creates an extremely electrophilic sulfur center that readily undergoes nucleophilic substitution reactions. The chlorine atom serves as an excellent leaving group, facilitating the formation of new sulfur-heteroatom bonds under mild reaction conditions.
The spatial arrangement of these components can be understood through analysis of the Simplified Molecular Input Line Entry System representation: C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F. This notation reveals the connectivity pattern and confirms that the molecule maintains planarity in its core heterocyclic regions while the trifluoromethyl and sulfonyl chloride groups extend out of the plane. The overall molecular geometry influences both chemical reactivity and potential binding interactions with biological targets.
Position in Sulfonyl Chloride Chemistry Literature
The position of this compound within the broader sulfonyl chloride chemistry literature reflects its emergence as a specialized synthetic intermediate designed to address specific challenges in heterocyclic synthesis and medicinal chemistry. Sulfonyl chlorides have long been recognized as fundamental building blocks in organic synthesis, with their high electrophilicity enabling the formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives under relatively mild conditions. The literature evolution shows a progression from simple aromatic sulfonyl chlorides to increasingly complex heterocyclic systems designed for specific synthetic applications.
Historical development of sulfonyl chloride chemistry began with simple benzenesulfonyl chlorides and their substituted derivatives, which found extensive use in protecting group chemistry and pharmaceutical synthesis. The introduction of heterocyclic sulfonyl chlorides represented a significant advancement, as these compounds combined the reactivity of the sulfonyl chloride group with the unique properties of heterocyclic systems. Research has demonstrated that heterocyclic sulfonyl chlorides often exhibit enhanced selectivity in their reactions compared to their carbocyclic analogs, leading to improved synthetic outcomes in complex molecule assembly.
Recent literature has shown particular interest in fluorinated sulfonyl chlorides due to their enhanced stability and unique electronic properties. The trifluoromethyl group has emerged as a privileged substituent in medicinal chemistry, with fluorinated compounds often exhibiting improved pharmacokinetic properties and metabolic stability. The combination of trifluoromethyl substitution with heterocyclic sulfonyl chlorides represents a contemporary approach to synthetic intermediate design, where multiple beneficial structural features are incorporated into a single molecule.
Comparative analysis with related sulfonyl chlorides reveals the unique position of this compound within the chemical literature. Simple thiophene-2-sulfonyl chloride lacks the additional heterocyclic substitution and trifluoromethyl group, resulting in different reactivity and applications. Similarly, 5-trifluoromethyl isoxazole derivatives without the thiophene-sulfonyl chloride component exhibit different chemical properties and synthetic utility. The combination of these structural elements in the target compound creates a molecule with properties that are not simply additive but rather represent a synergistic combination of the individual components.
Contemporary applications of this compound in the literature include its use as a starting material for the synthesis of nitrogen-allyl sulfonamide derivatives, where it has demonstrated yields of seventy-four percent under controlled conditions using a thirty percent ethyl acetate-hexane solvent system at room temperature. The compound has also found application in visible-light-mediated annulation reactions with nitrogen-centered radicals, particularly in the synthesis of functionalized pyrrolidine derivatives. These applications highlight the compound's versatility and its growing importance in modern synthetic methodology.
Properties
IUPAC Name |
5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO3S2/c9-18(14,15)7-2-1-5(17-7)4-3-6(16-13-4)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGONVLMWWEOFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=NOC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380549 | |
| Record name | 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229956-98-3 | |
| Record name | 5-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)isoxazole with thiophene-2-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which have various applications in chemical synthesis and research .
Scientific Research Applications
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The trifluoromethyl and isoxazole groups contribute to the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides with heterocyclic substituents are widely used in medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, physical properties, and reactivity.
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride (Target) | 229956-98-3 | C₈H₃ClF₃NO₃S₂ | 317.68 | -CF₃ on isoxazole; sulfonyl chloride |
| 5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride | Not provided | C₉H₇ClNO₃S₂ | ~276.73* | -CH₃ on isoxazole; sulfonyl chloride |
| 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | 215434-25-6 | C₈H₆ClNO₂S₃ | 279.79 | Thiazole ring; -CH₃ on thiazole |
| 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride | 160233-27-2 | C₇H₄ClNO₃S₂ | 273.70 | Unsubstituted isoxazole; sulfonyl chloride |
| 5-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride | 1282218-14-7 | C₈H₆ClNO₃S₂ | 264.72 | -CH₃ on isoxazole; sulfonyl chloride |
*Calculated based on formula.
Key Differences in Properties and Reactivity
Electron-Withdrawing Effects :
- The -CF₃ group in the target compound increases the electrophilicity of the sulfonyl chloride compared to analogs with -CH₃ (e.g., 5-(3-methylisoxazol-5-yl)thiophene-2-sulfonyl chloride) or unsubstituted isoxazole (e.g., 5-(isoxazol-3-yl)thiophene-2-sulfonyl chloride) . This enhances its reactivity in nucleophilic substitution reactions, such as sulfonamide synthesis.
Heterocyclic Ring Variations: Replacement of isoxazole with thiazole (as in 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) introduces sulfur into the heterocycle, altering electronic properties and hydrogen-bonding capacity.
Safety and Handling: All sulfonyl chlorides in this class are classified as H314 (causes severe skin burns and eye damage).
Biological Activity
5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride (CAS Number: 229956-98-3) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and data tables summarizing key findings.
- Molecular Formula : C₈H₃ClF₃N₃O₃S₂
- Molecular Weight : 317.693 g/mol
- Melting Point : 106–111 °C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its antibacterial, anti-cancer, and anti-inflammatory properties.
1. Antibacterial Activity
Research indicates that compounds with trifluoromethyl and sulfonyl groups exhibit significant antibacterial properties. For instance, in a study assessing minimum inhibitory concentrations (MICs), the compound showed effective inhibition against Bacillus mycoides, Escherichia coli, and Candida albicans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.88 | E. coli |
| Other tested compounds | Varies | Various |
2. Anti-cancer Activity
The anti-cancer potential of this compound has been evaluated against several human cancer cell lines including A549 (lung), HCT116 (colon), and PC3 (prostate). Notably, it demonstrated IC50 values that were competitive with Doxorubicin, a standard chemotherapeutic agent.
| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
Molecular mechanisms were explored through qRT-PCR analysis, revealing down-regulation of critical genes such as PALB2, BRCA1, and TP53 in treated cells, indicating a potential pathway for its anti-cancer effects .
3. Anti-inflammatory Activity
In terms of anti-inflammatory properties, the compound has shown promise in inhibiting cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. The following table summarizes the findings related to COX inhibition:
| Compound | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| This compound | Significant | Varies |
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
-
Study on Anti-cancer Efficacy :
- A study conducted on multiple cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
- The study also employed molecular docking techniques to predict interactions with target proteins involved in cancer progression.
-
Study on Anti-inflammatory Effects :
- In vivo models showed that administration of the compound led to reduced edema and inflammatory markers compared to control groups.
- The compound was assessed for safety and toxicity, revealing an acceptable profile for further development.
Q & A
Q. What are the standard synthetic routes for preparing 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride, and how can reaction efficiency be optimized?
The compound is typically synthesized via sulfonation of the corresponding thiophene precursor. Optimization involves controlling stoichiometric ratios of reagents (e.g., chlorosulfonic acid or SOCl₂) and reaction temperature. For example, in a published procedure, 5-(5-(trifluoromethyl)isoxazol-3-yl)thiophene-2-sulfonyl chloride was used as a starting material to synthesize N-allyl sulfonamide derivatives with a 74% yield under controlled conditions (30% EtOAc/hexane solvent system, room temperature) . Key parameters include inert atmosphere (N₂/Ar) to prevent hydrolysis and slow addition of reagents to avoid exothermic side reactions.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- 1H/13C/19F NMR : Essential for confirming structural integrity, including trifluoromethyl (-CF₃) and sulfonyl chloride (-SO₂Cl) groups. The 19F NMR signal at δ -65.1 ppm is characteristic of the -CF₃ group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ observed at 339.0076 vs. calculated 339.0085) .
- FTIR : Peaks at 1322 cm⁻¹ and 1154 cm⁻¹ confirm sulfone (S=O) stretches, while 1552 cm⁻¹ corresponds to C=C in the isoxazole ring .
Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?
The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For instance, in , it reacts with allylamine to form N-allyl sulfonamide via a two-step process involving deprotonation and nucleophilic attack. The reaction requires stoichiometric base (e.g., Et₃N) to neutralize HCl byproducts .
Advanced Research Questions
Q. How can reaction conditions be tailored to synthesize functionalized pyrrolidine derivatives using this compound?
Visible-light-mediated annulation with nitrogen-centered radicals (e.g., from N-sulfonylallylamines) is a viable strategy. In , the sulfonyl chloride was used to generate a sulfonamide intermediate, which underwent radical cyclization under blue LED light (456 nm) with a photocatalyst (e.g., Ru(bpy)₃Cl₂). Key considerations include optimizing light intensity, solvent polarity (e.g., DCM/MeCN), and radical initiator concentration to control regioselectivity .
Q. What methodologies are effective for analyzing regioselectivity in derivatization reactions involving the isoxazole-thiophene core?
- Competitive Kinetic Studies : Compare reaction rates of the sulfonyl chloride with competing nucleophiles (e.g., primary vs. secondary amines) in situ using 19F NMR to track consumption of starting material.
- X-ray Crystallography : Resolve ambiguities in substitution patterns, though crystallinity challenges may arise due to the flexible thiophene backbone (not explicitly in evidence, but standard practice).
- HPLC-MS Monitoring : Track intermediate formation during multi-step reactions, as demonstrated in for purity assessment .
Q. How can computational modeling predict electronic effects of the trifluoromethyl group on reaction pathways?
Density Functional Theory (DFT) calculations can map electron density distributions, particularly the electron-withdrawing effect of the -CF₃ group on the isoxazole ring. This influences sulfonyl chloride reactivity by polarizing the S-Cl bond, increasing susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis can further clarify regioselectivity in annulation or coupling reactions .
Q. What strategies mitigate decomposition during storage or handling of this sulfonyl chloride?
- Stability Studies : Store under anhydrous conditions (e.g., molecular sieves) at -20°C. Monitor decomposition via TLC (Rf = 0.18 in 30% EtOAc/hexane) .
- Inert Atmosphere : Use gloveboxes or Schlenk techniques for moisture-sensitive reactions.
- Derivatization : Convert to stable sulfonamides immediately after synthesis, as in , to avoid prolonged exposure of the sulfonyl chloride .
Methodological Notes
- Synthetic Optimization : Vary solvent systems (e.g., THF vs. DMF) and catalyst loadings to improve yields beyond 74% .
- Contradiction Management : If conflicting NMR data arise (e.g., unexpected splitting patterns), verify purity via recrystallization or column chromatography and repeat spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
